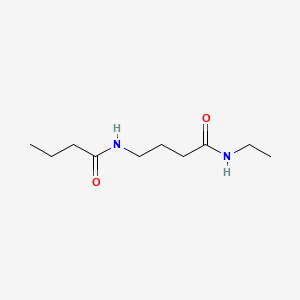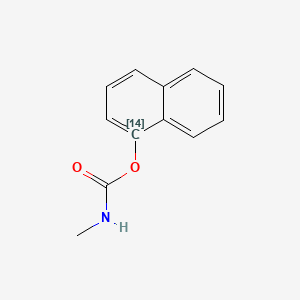
Carbamic acid, methyl-, 1-naphthyl-1-14C ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 1-naphthyl-1-14C ester is a chemical compound with the molecular formula C12H11NO2. . This compound is a derivative of carbamic acid and is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings. The compound is often used in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 1-naphthyl-1-14C ester typically involves the reaction of 1-naphthol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{1-Naphthol} + \text{Methyl isocyanate} \rightarrow \text{Carbamic acid, methyl-, 1-naphthyl ester} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, 1-naphthyl-1-14C ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester into corresponding amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 1-naphthyl-1-14C ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an insecticide.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 1-naphthyl-1-14C ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately causing their death .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but contains a phenyl group instead of a naphthyl group.
Carbamic acid, 1-methylethyl ester: Lacks the aromatic ring structure present in the naphthyl derivative.
Uniqueness
Carbamic acid, methyl-, 1-naphthyl-1-14C ester is unique due to its naphthalene ring, which imparts specific chemical properties and biological activities. This structural feature distinguishes it from other carbamate esters and contributes to its effectiveness as an insecticide .
Propiedades
Número CAS |
3197-91-9 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
naphthalen-1-yl N-methylcarbamate |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i11+2 |
Clave InChI |
CVXBEEMKQHEXEN-OZUIXNLOSA-N |
SMILES isomérico |
CNC(=O)O[14C]1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CNC(=O)OC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


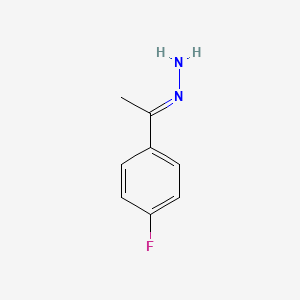
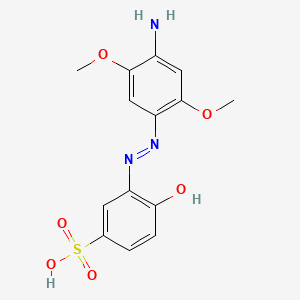
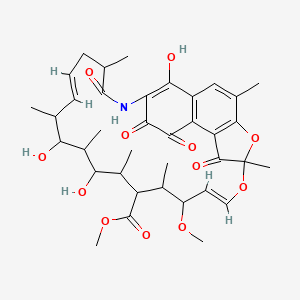

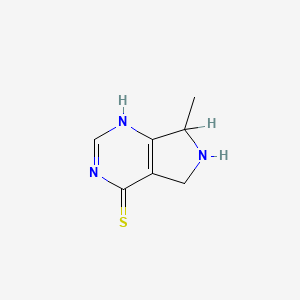


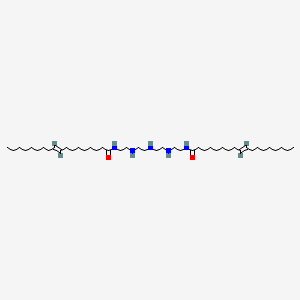
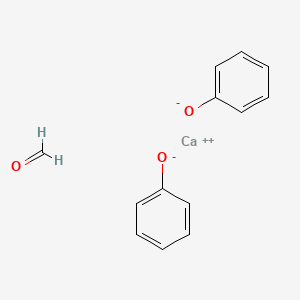


![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)
